[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
CAS No.:
Cat. No.: VC18843439
Molecular Formula: C14H13Cl4N
Molecular Weight: 337.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13Cl4N |
|---|---|
| Molecular Weight | 337.1 g/mol |
| IUPAC Name | 3-chloro-N,N-dimethyl-4-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
| Standard InChI | InChI=1S/C14H13Cl4N/c1-19(2)9-3-4-10(12(16)7-9)11-5-8(15)6-13(17)14(11)18/h3-4,6-7,11H,5H2,1-2H3 |
| Standard InChI Key | IMDQECFYFUXLTR-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC(=C(C=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
Introduction
[3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique molecular structure. It features a phenyl ring substituted with a chlorine atom at the meta position and a dimethylamine group attached to another aromatic ring that includes multiple chlorine substitutions on a cyclohexadiene framework. This arrangement contributes to its distinctive chemical properties and potential applications in various fields.
Synthesis and Chemical Reactions
The synthesis of [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, which are crucial for producing the compound in sufficient quantities for research and application. The compound's reactivity can be analyzed through various types of reactions, including nucleophilic substitutions and electrophilic additions, which are facilitated by the presence of multiple chlorine atoms and the dimethylamine group.
Biological Activity
| Biological Activity | Description |
|---|---|
| Antimicrobial Activity | Potential to inhibit microbial growth |
| Anticancer Activity | Potential to inhibit cancer cell growth |
Safety and Handling
Handling [3-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine requires appropriate safety precautions. It is classified under laboratory chemicals and is used in the manufacture of substances. Safety measures include wearing protective gear such as safety glasses and gloves, and ensuring proper ventilation to avoid inhalation. In case of exposure, immediate medical attention is advised.
| Safety Measure | Description |
|---|---|
| Protective Gear | Safety glasses, gloves |
| Ventilation | Ensure proper ventilation to avoid inhalation |
| First Aid | Consult a physician in case of exposure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume